molecular formula C13H17N5O3S B2438250 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2097896-67-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2438250
CAS No.: 2097896-67-6
M. Wt: 323.37
InChI Key: YXDMCPGLEZQXBO-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that features a triazole ring, a benzamide group, and a dimethylsulfamoyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Benzamide Group: This step might involve the reaction of the triazole intermediate with a benzoyl chloride derivative.

    Introduction of the Dimethylsulfamoyl Group: This could be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring or the benzamide moiety.

    Reduction: Reduction reactions could target the triazole ring or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylsulfamoyl group might enhance the compound’s solubility or binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)aniline

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might exhibit unique properties due to the specific positioning of the triazole ring and the benzamide group, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)12-5-3-11(4-6-12)13(19)14-9-10-18-15-7-8-16-18/h3-8H,9-10H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDMCPGLEZQXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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